Butanenitrile, 3-imino- Butanenitrile, 3-imino-
Brand Name: Vulcanchem
CAS No.: 1118-60-1
VCID: VC14445936
InChI: InChI=1S/C4H6N2/c1-4(6)2-3-5/h6H,2H2,1H3
SMILES:
Molecular Formula: C4H6N2
Molecular Weight: 82.10 g/mol

Butanenitrile, 3-imino-

CAS No.: 1118-60-1

Cat. No.: VC14445936

Molecular Formula: C4H6N2

Molecular Weight: 82.10 g/mol

* For research use only. Not for human or veterinary use.

Butanenitrile, 3-imino- - 1118-60-1

Specification

CAS No. 1118-60-1
Molecular Formula C4H6N2
Molecular Weight 82.10 g/mol
IUPAC Name 3-iminobutanenitrile
Standard InChI InChI=1S/C4H6N2/c1-4(6)2-3-5/h6H,2H2,1H3
Standard InChI Key CSIFGMFVGDBOQC-UHFFFAOYSA-N
Canonical SMILES CC(=N)CC#N

Introduction

Chemical Identity and Physicochemical Properties

3-Iminobutyronitrile is a colorless to pale-yellow liquid with a molecular weight of 82.10 g/mol . Its density is 0.92 g/cm³, and it exhibits a boiling point of 253.1°C at 760 mmHg . The compound’s flash point, a critical parameter for handling safety, is 106.9°C . Additional physicochemical parameters include a vapor pressure of 0.019 mmHg at 25°C and a refractive index of 1.466 . The molecular structure (Fig. 1) features a nitrile group (-CN) and an imino group (=NH) positioned on adjacent carbon atoms, conferring both electrophilic and nucleophilic reactivity.

PropertyValueSource
Molecular FormulaC4H6N2C_4H_6N_2
Molecular Weight82.10 g/mol
Density0.92 g/cm³
Boiling Point253.1°C at 760 mmHg
Flash Point106.9°C
Vapor Pressure0.019 mmHg at 25°C
Refractive Index1.466

Figure 1: 2D structure of 3-iminobutyronitrile . The imino group (=NH) and nitrile group (-CN) are positioned at the third and first carbon atoms, respectively.

Synthetic Routes and Industrial Production

Diazotization and Coupling Reactions

A principal method for synthesizing 3-iminobutyronitrile involves diazotization followed by coupling. In a protocol described by Gouda et al., 2-aminothiophenes are diazotized using sodium nitrite (NaNO2NaNO_2) and hydrochloric acid (HClHCl) to form diazonium salts . These salts subsequently couple with 3-iminobutyronitrile in ethanol under sodium acetate buffer conditions, yielding hydrazone derivatives (e.g., compounds 3a-c) . This route highlights the compound’s role in constructing pyrazole scaffolds, which exhibit antitumor activity .

Patent-Protected Processes

The European Patent EP0370357A1 discloses an optimized synthesis to minimize sodium prussiate byproducts, enhancing industrial viability . The process involves reacting acrylonitrile derivatives with ammonia or primary amines in the presence of alkali metal hydroxides . For example:

CH2=CHCN+NH3CH2(NH)CH2CN(under basic conditions)[3]CH_2=CHCN + NH_3 \rightarrow CH_2(NH)CH_2CN \quad \text{(under basic conditions)} \quad[3]

This method achieves high yields (≥85%) and is scalable for photographic coupler production .

Applications in Pharmaceutical and Material Sciences

Antitumor Agent Synthesis

3-Iminobutyronitrile is a key precursor in synthesizing 3-aminopyrazoles, which demonstrate cytotoxicity against cancer cell lines. Gouda et al. reported that hydrazones derived from 3-iminobutyronitrile (e.g., compound 3a) undergo cyclization with hydrazine hydrate to form 3-aminopyrazoles (4a-c) . These compounds inhibit tumor growth by interfering with DNA replication, as evidenced by in vitro assays against HepG2 and MCF-7 cells .

Photographic Couplers

The compound’s utility in imaging technologies is underscored by its role in producing 1H-pyrazolo[1,5-b]-1,2,4-triazoles, critical magenta couplers in color photography . The nitrile group facilitates cyclocondensation reactions with triazole precursors, forming light-sensitive dyes that enhance color fidelity in films .

Pharmacological Significance and Mechanism of Action

Structure-Activity Relationships (SAR)

Modifications to the 3-iminobutyronitrile scaffold significantly alter bioactivity. For instance, substituting the naphthalene moiety with benzene reduces ENT1/ENT2 inhibition, whereas halogenation (e.g., fluorine at the meta position) restores potency . These findings highlight the importance of aromatic substituents in optimizing drug-like properties .

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